molecular formula C18H14ClFN6 B2905213 N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-64-3

N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2905213
CAS No.: 878064-64-3
M. Wt: 368.8
InChI Key: VBSHQGZOKALGMC-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure substituted with halogenated aryl groups and a methyl group. The compound features:

  • N4 position: A 4-chlorophenyl group, contributing to hydrophobic interactions and steric bulk.
  • 1-position: A methyl group, enhancing metabolic stability compared to unsubstituted analogs.

Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activity, particularly in oncology targets like Bcr-Abl and JAK2 . The combination of chloro and fluoro substituents on the aryl rings may optimize binding affinity and selectivity, as halogens often influence π-π stacking and van der Waals interactions in enzyme active sites.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN6/c1-26-17-15(10-21-26)16(22-13-6-2-11(19)3-7-13)24-18(25-17)23-14-8-4-12(20)5-9-14/h2-10H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSHQGZOKALGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with methyl isocyanate under basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Synthesis

The synthesis of N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthesis pathway can include the following steps:

  • Formation of Pyrazole Derivatives : Initial reactions often involve the condensation of hydrazines with appropriate carbonyl compounds to form pyrazole intermediates.
  • Substitution Reactions : Chlorination and fluorination steps introduce the halogen substituents at specific positions on the aromatic rings.
  • Final Cyclization : The final cyclization step results in the formation of the pyrazolo[3,4-d]pyrimidine core structure, which is crucial for its biological activity.

Pharmacological Properties

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of pharmacological activities. Key properties include:

  • Epidermal Growth Factor Receptor Inhibition : Certain derivatives have been designed to inhibit epidermal growth factor receptors (EGFR), which are critical in cancer biology. For instance, compounds derived from this class have demonstrated potent anti-proliferative effects against various cancer cell lines, including A549 and HCT-116 cells, with IC50 values indicating strong efficacy against both wild-type and mutant EGFR forms .
  • Antimicrobial Activity : Some studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Applications in Scientific Research

The applications of this compound extend into several research domains:

Cancer Research

The compound's ability to inhibit EGFR has made it a focal point in cancer research. Its derivatives are being evaluated for their potential to overcome resistance mechanisms in cancer therapies. The structure-activity relationship (SAR) studies help in optimizing these compounds for better efficacy and reduced side effects.

Drug Development

Given its diverse biological activities, this compound serves as a lead structure in drug development programs targeting various diseases beyond cancer, including inflammatory disorders and infectious diseases.

Molecular Biology Studies

The role of this compound in cellular signaling pathways is being investigated to understand its mechanism of action at the molecular level. This includes studying its effects on cell proliferation, apoptosis, and signal transduction pathways relevant to cancer biology.

Case Studies and Research Findings

StudyFocusFindings
EGFR InhibitionCompound derivatives showed IC50 values as low as 0.016 µM against wild-type EGFR.
Antimicrobial ActivityDemonstrated significant antimicrobial effects against various bacterial strains.
Synthesis MethodologyDeveloped efficient synthetic routes for producing high yields of substituted pyrazolo[3,4-d]pyrimidines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituent patterns on the pyrazolopyrimidine core, leading to variations in molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound : N4-(4-Chlorophenyl)-N6-(4-Fluorophenyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine N4: 4-ClPh; N6: 4-FPh; 1-CH3 C19H15ClFN7* ~419.8 Dual halogenation enhances polarity and target engagement. -
N6-Butyl-N4-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine N4: 4-ClPh; N6: butyl; 1-Ph C22H23ClN6 406.9 Bulky phenyl at 1-position increases lipophilicity.
N-[(4-Chlorophenyl)Methyl]-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine N4: (4-ClPh)CH2; 1-CH3 C13H12ClN5 273.7 Benzyl substitution reduces steric hindrance.
N4,N6-Bis(1-Methylethyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine N4/N6: isopropyl; 1-Ph C17H22N6 310.4 Symmetric isopropyl groups may limit target selectivity.
N4-(3-Chlorophenyl)-N6,N6-Diethyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine N4: 3-ClPh; N6: diethyl; 1-Ph C21H21ClN6 392.9 Diethylamine enhances solubility but reduces aromatic interactions.
N4-(4-Chlorophenyl)-N6-(3-Methylbutyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine N4: 4-ClPh; N6: 3-methylbutyl; 1-Ph C22H23ClN6 406.9 Branched alkyl chain improves membrane permeability.
N4-(3-Chlorophenyl)-N6-Cycloheptyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine N4: 3-ClPh; N6: cycloheptyl; 1-Ph C24H25ClN6 432.9 Cycloheptyl group introduces conformational rigidity.
6-(4-Benzylpiperazin-1-yl)-N-(3-Chloro-4-Methoxyphenyl)-1-Methylpyrazolo[3,4-d]Pyrimidin-4-Amine N6: 4-benzylpiperazinyl; N4: 3-Cl-4-MeOPh; 1-CH3 C24H26ClN7O 463.96 Piperazine moiety enhances solubility and CNS penetration.

Key Observations

Substituent Effects: Halogenated Aryl Groups: The target compound’s 4-Cl and 4-F substituents likely improve binding to hydrophobic pockets compared to non-halogenated or meta-substituted analogs (e.g., 3-Cl in ). Alkyl vs. Aryl at N6: Alkyl chains (e.g., butyl in ) increase lipophilicity, whereas aryl groups (e.g., 4-FPh in the target) favor π-π interactions.

Solubility and Bioavailability :

  • Piperazine-containing analogs (e.g., ) exhibit higher solubility due to basic nitrogen atoms, whereas halogenated derivatives (target compound) may require formulation adjustments for optimal absorption.

Selectivity Trends: Symmetric substitutions (e.g., bis-isopropyl in ) often reduce selectivity due to non-specific binding, while asymmetric halogenation (target compound) may enhance target specificity.

Biological Activity

N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for various biological activities, including anticancer properties. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives, followed by functionalization to introduce the chlorophenyl and fluorophenyl groups.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cancer progression. Notably, it has been shown to inhibit casein kinase 1 (CK1), which is implicated in various cancers and central nervous system disorders. The compound's structure allows it to bind effectively to the ATP-binding site of CK1, leading to significant inhibition with an IC50 value reported at 78 nM .

In Vitro Studies

Several studies have evaluated the compound's efficacy against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
A5498.21EGFR inhibition
HCT-11619.56EGFR inhibition
CK10.078CK1 inhibition

These findings suggest that the compound exhibits potent anti-proliferative activity against lung and colon cancer cell lines through inhibition of EGFR and CK1 pathways .

Case Studies

  • Case Study on CK1 Inhibition : A study highlighted the compound's effectiveness in reducing tumor growth in xenograft models by targeting CK1 pathways. The treatment led to a significant reduction in tumor volume compared to controls .
  • EGFR Inhibition Study : Another investigation focused on the compound's ability to inhibit mutant forms of EGFR. It demonstrated that the compound could effectively reduce cell viability in A549 cells harboring EGFR mutations .

Structural Insights

Crystallographic studies have shown that the compound adopts a nearly planar conformation due to the arrangement of its aromatic rings. This structural characteristic is crucial for its interaction with target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include coupling aromatic amines (4-chlorophenyl and 4-fluorophenyl groups) via nucleophilic substitution. Catalysts like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are used under inert atmospheres . Yield optimization employs microwave-assisted synthesis or flow chemistry to reduce reaction times . Purity is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the compound characterized for structural integrity and purity in academic research?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns and regiochemistry. Mass spectrometry (MS) verifies molecular weight. High-resolution mass spectrometry (HRMS) ensures elemental composition. Purity is quantified using HPLC with UV detection (≥95% purity threshold) . X-ray crystallography may resolve ambiguous stereochemistry in crystalline forms .

Advanced Research Questions

Q. What methodologies are employed to assess the compound’s selectivity and potency as a kinase inhibitor?

  • Methodology : Kinase inhibition is evaluated using enzymatic assays (e.g., ADP-Glo™) across a panel of kinases (e.g., EGFR, VEGFR2). IC₅₀ values are calculated via dose-response curves. Selectivity is determined by comparing inhibition ratios against off-target kinases. Structural insights into binding modes are derived from molecular docking simulations, highlighting hydrophobic interactions between the chlorophenyl/fluorophenyl groups and kinase active sites .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies arising from halogen substitutions?

  • Methodology : Systematic SAR analysis involves synthesizing analogs with varying halogen positions (e.g., 3-chloro vs. 4-chloro) and measuring activity shifts. For example, 4-chlorophenyl enhances EGFR inhibition (IC₅₀ = 12 nM) compared to 3-chlorophenyl (IC₅₀ = 48 nM) due to improved hydrophobic packing . Discrepancies are resolved using free-energy perturbation (FEP) simulations to model substituent effects on binding affinity .

Q. What in silico strategies predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodology : Computational tools like SwissADME predict logP (2.8), solubility (LogS = -4.5), and CYP450 metabolism. Toxicity risks (e.g., hERG inhibition) are assessed via QSAR models. Molecular dynamics simulations evaluate blood-brain barrier permeability, critical for oncology applications .

Key Research Considerations

  • Contradiction Management : Discrepancies in biological activity between analogs (e.g., halogen positioning) require cross-validation using orthogonal assays (e.g., cellular proliferation vs. enzymatic inhibition) .
  • Advanced Synthesis : Green chemistry principles (e.g., solvent-free reactions) improve sustainability without compromising yield .

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